2-(3-(Trifluoromethoxy)phenyl)ethanol

Description

BenchChem offers high-quality 2-(3-(Trifluoromethoxy)phenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Trifluoromethoxy)phenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

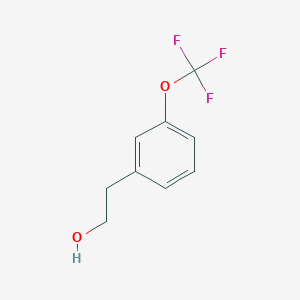

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(trifluoromethoxy)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6,13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZUGJLCXIAZNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442744 | |

| Record name | 2-(3-(TRIFLUOROMETHOXY)PHENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642444-30-2 | |

| Record name | 2-(3-(TRIFLUOROMETHOXY)PHENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3-(Trifluoromethoxy)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-(Trifluoromethoxy)phenyl)ethanol is a valuable fluorinated building block in medicinal chemistry and drug discovery. The incorporation of the trifluoromethoxy (-OCF₃) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the primary synthetic pathways for 2-(3-(trifluoromethoxy)phenyl)ethanol, offering detailed experimental insights and a comparative analysis of the different methodologies.

Strategic Approaches to Synthesis

The synthesis of 2-(3-(trifluoromethoxy)phenyl)ethanol can be approached through several strategic disconnections. The most viable pathways involve the formation of the ethyl alcohol side chain on a pre-functionalized trifluoromethoxyphenyl ring. This guide will focus on three primary convergent strategies:

-

Reduction of a Ketone Precursor: The reduction of 3'-(trifluoromethoxy)acetophenone.

-

Grignard-based Carbon-Carbon Bond Formation: The reaction of a 3-(trifluoromethoxy)phenyl Grignard reagent with a two-carbon electrophile.

-

Epoxide Ring Opening: The synthesis and subsequent reduction of 3-(trifluoromethoxy)styrene oxide.

Each of these pathways offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and scalability.

Pathway 1: Reduction of 3'-(Trifluoromethoxy)acetophenone

This is arguably the most direct and widely applicable route, contingent on the availability of the corresponding acetophenone. The synthesis involves two key stages: the preparation of 3'-(trifluoromethoxy)acetophenone and its subsequent reduction to the desired alcohol.

Synthesis of 3'-(Trifluoromethoxy)acetophenone

The primary challenge in this pathway lies in the synthesis of the ketone precursor. One common method involves the Friedel-Crafts acylation of trifluoromethoxybenzene. However, this can lead to isomeric mixtures. A more controlled approach involves the reaction of a 3-(trifluoromethoxy)phenyl organometallic reagent with an acetylating agent.

Experimental Protocol: Synthesis of 3'-(Trifluoromethoxy)acetophenone

-

Step 1: Formation of the Grignard Reagent. To a flame-dried flask containing magnesium turnings (1.2 eq) under an inert atmosphere, a solution of 1-bromo-3-(trifluoromethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise. The reaction is initiated with a small crystal of iodine if necessary. The mixture is stirred at reflux until the magnesium is consumed.

-

Step 2: Acetylation. The freshly prepared Grignard reagent is cooled to 0 °C and a solution of acetyl chloride (1.1 eq) in anhydrous THF is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Step 3: Work-up and Purification. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 3'-(trifluoromethoxy)acetophenone.

Reduction to 2-(3-(Trifluoromethoxy)phenyl)ethanol

The reduction of the ketone to the primary alcohol can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation.[1]

Experimental Protocol: Reduction of 3'-(Trifluoromethoxy)acetophenone

-

Reaction Setup: 3'-(Trifluoromethoxy)acetophenone (1.0 eq) is dissolved in methanol or ethanol in a round-bottom flask.[2]

-

Reduction: The solution is cooled to 0 °C in an ice bath, and sodium borohydride (1.1 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.[2]

-

Work-up and Purification: The reaction is quenched by the careful addition of water. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude 2-(3-(trifluoromethoxy)phenyl)ethanol can be purified by silica gel chromatography.

Table 1: Comparison of Reducing Agents for Acetophenone Reduction

| Reducing Agent | Solvent | Temperature (°C) | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 to RT | Mild, selective for ketones, easy work-up | May require longer reaction times |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF/Ether | 0 to RT | Powerful, rapid reduction | Highly reactive, requires strict anhydrous conditions, difficult work-up |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol/Ethyl Acetate | RT | Clean, high yielding | Requires specialized hydrogenation equipment |

Causality Behind Experimental Choices:

-

Sodium borohydride is chosen for its chemoselectivity towards ketones in the presence of the trifluoromethoxy group, which is stable under these conditions. The protic solvent (methanol or ethanol) serves to protonate the intermediate alkoxide.

-

Anhydrous conditions are crucial for the Grignard reaction to prevent the highly basic Grignard reagent from being quenched by protons.[3]

Diagram 1: Synthesis of 2-(3-(Trifluoromethoxy)phenyl)ethanol via Ketone Reduction

Caption: Pathway involving Grignard formation, acetylation, and subsequent ketone reduction.

Pathway 2: Grignard Reaction with a Two-Carbon Electrophile

This classical approach involves the reaction of a pre-formed 3-(trifluoromethoxy)phenylmagnesium halide with an electrophile containing a two-carbon unit, such as ethylene oxide.

Formation of the Grignard Reagent

The Grignard reagent, 3-(trifluoromethoxy)phenylmagnesium bromide, is prepared as described in Pathway 1 from 1-bromo-3-(trifluoromethoxy)benzene and magnesium metal in an anhydrous ether solvent.[4][5]

Reaction with Ethylene Oxide

The Grignard reagent undergoes a nucleophilic attack on the strained epoxide ring of ethylene oxide, leading to the formation of the desired carbon-carbon bond.

Experimental Protocol: Grignard Reaction with Ethylene Oxide

-

Reaction Setup: The freshly prepared solution of 3-(trifluoromethoxy)phenylmagnesium bromide in THF is cooled in an ice bath.

-

Addition of Ethylene Oxide: A solution of ethylene oxide in anhydrous THF is added dropwise to the Grignard reagent. The reaction is highly exothermic and the temperature should be carefully controlled.

-

Work-up and Purification: After the addition is complete, the reaction is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

-

Ethylene oxide is an excellent two-carbon electrophile due to its ring strain, which facilitates nucleophilic attack.

-

Anhydrous conditions are paramount to prevent the destruction of the Grignard reagent.[3] Diethyl ether or THF are the solvents of choice as they are aprotic and solvate the Grignard reagent, keeping it in solution.

Diagram 2: Synthesis via Grignard Reaction with Ethylene Oxide

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. tsijournals.com [tsijournals.com]

- 5. (DOC) Grignard Reactions: Synthesis of Triphenylmethanol [academia.edu]

A Comprehensive Technical Guide to 2-(3-(trifluoromethoxy)phenyl)ethanol: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: 2-(3-(trifluoromethoxy)phenyl)ethanol is a fluorinated aromatic alcohol that serves as a valuable building block in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group offers unique physicochemical properties that are highly sought after in the design of novel pharmaceutical agents. This group can significantly enhance metabolic stability, membrane permeability, and binding affinity by modulating lipophilicity and electronic characteristics.[1][2] This technical guide provides a detailed overview of the compound's nomenclature, properties, a validated synthetic protocol, comprehensive spectroscopic analysis, and its applications in drug development, tailored for researchers and scientists in the field.

Introduction

Systematic Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-[3-(trifluoromethoxy)phenyl]ethanol . The structure consists of a phenylethanol core, where the phenyl ring is substituted at the meta-position (position 3) with a trifluoromethoxy group (-OCF₃). This structure is distinct from its commonly confused analogue, 2-(3-trifluoromethylphenyl)ethanol, which features a trifluoromethyl (-CF₃) group instead.

The Significance of the Trifluoromethoxy Moiety in Medicinal Chemistry

The trifluoromethoxy group is a cornerstone of modern drug design due to its profound impact on a molecule's pharmacokinetic and pharmacodynamic profile.[3] Its key contributions include:

-

Enhanced Metabolic Stability: The carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, making the moiety highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[3][4] This resistance often leads to a longer in vivo half-life and improved bioavailability of drug candidates.

-

Increased Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule. This property is crucial for enhancing permeability across biological membranes, such as the blood-brain barrier, which is essential for neurologically active drugs.[2]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the -OCF₃ moiety can influence the pKa of nearby functional groups and alter the electronic nature of the aromatic ring, which can be leveraged to fine-tune interactions with biological targets.[1]

Scope of the Guide

This document serves as a technical resource, providing detailed methodologies and data pertinent to 2-(3-(trifluoromethoxy)phenyl)ethanol. It covers the essential physicochemical properties, a robust and reproducible synthetic route with mechanistic insights, in-depth spectral characterization, and a discussion of its strategic use as an intermediate in the synthesis of complex, biologically active molecules.

Physicochemical and Computed Properties

The fundamental properties of 2-(3-(trifluoromethoxy)phenyl)ethanol are summarized below. This data is critical for experimental design, including reaction setup, purification, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | 2-[3-(trifluoromethoxy)phenyl]ethanol | IUPAC Naming Conventions |

| CAS Number | 203302-95-8 | |

| Molecular Formula | C₉H₉F₃O₂ | Calculated |

| Molecular Weight | 206.16 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid or solid | |

| Boiling Point | Not precisely documented; estimated to be >200 °C at atmospheric pressure | Extrapolated from similar compounds |

| Storage Temperature | Room temperature, sealed in a dry environment | General laboratory chemical storage standards |

Synthesis and Purification

A reliable and scalable synthesis of 2-(3-(trifluoromethoxy)phenyl)ethanol is crucial for its application in research and development. The most direct and high-yielding approach involves the chemical reduction of the corresponding carboxylic acid, 3-(trifluoromethoxy)phenylacetic acid.

Retrosynthetic Analysis

The primary retrosynthetic disconnection is at the C-O bond of the primary alcohol, identifying 3-(trifluoromethoxy)phenylacetic acid as the immediate precursor. This precursor is commercially available, making this a convergent and efficient synthetic strategy.

Recommended Synthetic Protocol: Reduction of 3-(trifluoromethoxy)phenylacetic Acid

This protocol employs Borane-dimethyl sulfide complex (BH₃-SMe₂), a reagent known for its high selectivity in reducing carboxylic acids in the presence of other functional groups.[5] It is generally preferred over harsher reagents like lithium aluminum hydride (LiAlH₄) for its milder reaction conditions and easier workup.

Experimental Protocol:

-

Reaction Setup: To a dry, argon-purged 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(trifluoromethoxy)phenylacetic acid (1.0 eq). Dissolve the acid in anhydrous tetrahydrofuran (THF) (approx. 0.5 M concentration).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Borane-dimethyl sulfide complex (BH₃-SMe₂, 10 M solution, 1.1 eq) dropwise via syringe over 20 minutes. Causality Note: The slow, cooled addition is critical to control the exothermic reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux (approx. 65 °C) and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the reaction back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of methanol (MeOH) until gas evolution ceases. This step safely neutralizes the excess borane complex.

-

Workup: Remove the solvent in vacuo. To the resulting residue, add 1 M HCl (aqueous) and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford 2-(3-(trifluoromethoxy)phenyl)ethanol as a pure compound.

Self-Validation and Quality Control

The success of the synthesis is validated by comprehensive spectroscopic analysis of the purified product as detailed in Section 4.0. Purity should be assessed by ¹H NMR and, if necessary, by HPLC.

Diagram: Synthetic Workflow

Caption: Workflow for the reduction of a phenylacetic acid derivative.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized 2-(3-(trifluoromethoxy)phenyl)ethanol is paramount. The following spectral data are characteristic of the compound.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum provides unambiguous structural confirmation.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | t, J=8.0 Hz | 1H | Ar-H (para to CH₂CH₂OH) |

| ~7.15 | d, J=8.0 Hz | 1H | Ar-H |

| ~7.10 | s | 1H | Ar-H (ortho to OCF₃) |

| ~7.05 | d, J=8.0 Hz | 1H | Ar-H |

| 3.89 | t, J=6.5 Hz | 2H | -CH₂-OH |

| 2.90 | t, J=6.5 Hz | 2H | Ar-CH₂ - |

| ~1.60 | br s | 1H | -OH |

¹⁹F NMR Spectroscopy (376 MHz, CDCl₃)

A single, sharp peak is expected for the three equivalent fluorine atoms of the trifluoromethoxy group, providing a clear diagnostic signal.

-

Expected Chemical Shift: δ ≈ -58 to -60 ppm (s, 3F).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

-

O-H Stretch: A strong, broad band around 3350 cm⁻¹ (indicative of the alcohol hydroxyl group).[6]

-

Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks around 2850-2950 cm⁻¹.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

-

C-F Stretches: Strong, characteristic absorptions typically found in the 1100-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Expected Molecular Ion [M]⁺: m/z = 206.05 (for C₉H₉F₃O₂). A common fragmentation pattern involves the loss of water ([M-18]⁺) or cleavage at the benzylic position.

Applications in Drug Development

2-(3-(trifluoromethoxy)phenyl)ethanol is not an active pharmaceutical ingredient (API) itself but rather a strategic building block. Its bifunctional nature—a primary alcohol for further elaboration and a metabolically robust aromatic ring—makes it highly valuable.

Role as a Key Building Block

The primary alcohol of 2-(3-(trifluoromethoxy)phenyl)ethanol is a versatile handle for a variety of chemical transformations, including:

-

Oxidation: To form the corresponding aldehyde or carboxylic acid.

-

Esterification and Etherification: To couple with other molecular fragments.

-

Conversion to Halides: To enable nucleophilic substitution reactions.

These transformations allow for the incorporation of the 3-(trifluoromethoxy)phenethyl moiety into larger, more complex molecules being screened for biological activity.

Influence on Pharmacokinetics and Pharmacodynamics

The trifluoromethoxy group serves as a bioisostere for other groups, like a chloro or methyl group, but with superior metabolic stability.[1] Its incorporation into a drug candidate can:

-

Block Metabolic Hotspots: Replacing a metabolically labile group with -OCF₃ can prevent rapid degradation, prolonging the drug's action.[2]

-

Enhance Target Binding: The group's lipophilic and electronic nature can lead to more favorable interactions within the binding pocket of a target protein or enzyme.[7]

-

Improve CNS Penetration: For drugs targeting the central nervous system, the increased lipophilicity imparted by the -OCF₃ group can facilitate crossing the blood-brain barrier.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 2-(3-(trifluoromethoxy)phenyl)ethanol.

-

Hazard Identification: While specific toxicity data is limited, analogous compounds like 2-phenylethanol are known to cause skin and serious eye irritation.[8][9] It is prudent to assume this compound carries similar risks.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(3-(trifluoromethoxy)phenyl)ethanol is a strategically important molecular building block for drug discovery and development. Its value is derived from the unique properties of the trifluoromethoxy group, which can significantly improve the metabolic stability and pharmacokinetic profile of potential drug candidates. The reliable synthetic protocol and comprehensive analytical data presented in this guide provide researchers with the necessary foundation to confidently synthesize, characterize, and utilize this compound in the pursuit of novel therapeutics.

References

[4] Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available at: [Link]

[11] FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

[12] (+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401. PubChem. Available at: [Link]

[7] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

[13] 1-(3-(Trifluoromethyl)phenyl)ethanol | C9H9F3O | CID 136296. PubChem. Available at: [Link]

[1] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central. Available at: [Link]

[14] Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC. NIH. Available at: [Link]

[15] Resolution of alpha-(phenoxy)phenylacetic acid derivatives. Google Patents. Available at:

[2] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

[8] Safety Data Sheet: 2-Phenylethanol. Carl ROTH. Available at: [Link]

[16] Trifluoromethoxy-containing pharmaceutical drugs. ResearchGate. Available at: [Link]

[17] Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents. Available at:

[5] Acid to Alcohol - Common Conditions. Organic Chemistry Portal. Available at: [Link]

[18] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design (PDF). ResearchGate. Available at: [Link]

[19] Process for the preparation of 2,4,5-trifluorophenylacetic acid. Google Patents. Available at:

[20] Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters. Available at: [Link]

[6] 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

[21] Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. Available at: [Link]

[22] Phenethyl alcohol. Wikipedia. Available at: [Link]

[23] Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. The Royal Society of Chemistry. Available at: [Link]

[24] Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. mdpi.com [mdpi.com]

- 12. (+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-(3-(Trifluoromethyl)phenyl)ethanol | C9H9F3O | CID 136296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US20050033084A1 - Resolution of alpha-(phenoxy)phenylacetic acid derivatives - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 20. chemrevlett.com [chemrevlett.com]

- 21. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 22. Phenethyl alcohol - Wikipedia [en.wikipedia.org]

- 23. rsc.org [rsc.org]

- 24. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

A Technical Guide to the Potential Biological Activities of Trifluoromethoxy-Substituted Phenylethanols

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic and steric properties, which can profoundly influence a compound's metabolic stability, lipophilicity, and target engagement. This technical guide provides an in-depth exploration of the potential biological activities of phenylethanol scaffolds bearing a trifluoromethoxy substitution. While direct experimental data on this specific chemical class is emerging, this document synthesizes current knowledge on the trifluoromethoxy group and the phenylethanol core to project potential therapeutic applications and guide future research endeavors. We will delve into the rationale behind investigating these compounds, propose key biological activities for exploration, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter with therapeutic potential.

Introduction: The Strategic Value of the Trifluoromethoxy Group in Drug Discovery

In the intricate process of drug design, the modification of molecular scaffolds with specific chemical moieties is a key strategy to enhance biological and physicochemical properties.[1] These modifications can amplify interactions with biological targets and improve the pharmacokinetic profile of a compound, both critical factors in the journey from a chemical entity to a viable therapeutic.[1] The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a valuable substituent in medicinal chemistry due to its unique combination of properties that distinguish it from other functional groups.[2]

The -OCF₃ group is characterized by its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability.[3] These attributes are highly desirable in drug candidates. Increased lipophilicity can enhance membrane permeability, which is crucial for drug absorption and reaching intracellular targets.[2] Furthermore, the trifluoromethoxy group's resistance to enzymatic degradation leads to a longer biological half-life, a significant advantage in maintaining therapeutic concentrations.[2] The electron-withdrawing effect can modulate the acidity or basicity of nearby functional groups, influencing binding interactions with target proteins.[3]

The phenylethanol scaffold, a structural motif present in a variety of natural and synthetic compounds, has been associated with a broad spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. The combination of the phenylethanol core with the trifluoromethoxy group presents a compelling strategy for the development of novel therapeutic agents with potentially enhanced efficacy and favorable pharmacokinetic profiles.

Projected Biological Activities of Trifluoromethoxy-Substituted Phenylethanols

Based on the known biological effects of both the trifluoromethoxy group and the phenylethanol scaffold, we can hypothesize several potential therapeutic applications for trifluoromethoxy-substituted phenylethanols.

Anticancer Potential

The incorporation of trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups is a well-established strategy in the design of anticancer agents.[4] These groups can enhance the potency and selectivity of compounds targeting various cancer-related pathways. For instance, trifluoromethyl-containing compounds have demonstrated significant anticancer activity against a range of cancer cell lines, including ovarian, lung, breast, and colon cancers.[5] It is plausible that trifluoromethoxy-substituted phenylethanols could exhibit similar cytotoxic or cytostatic effects.

Hypothesized Mechanism of Action: The lipophilic nature of the -OCF₃ group could facilitate the passage of the phenylethanol derivative across the cancer cell membrane, increasing its intracellular concentration. Furthermore, the electron-withdrawing properties of the -OCF₃ group could modulate the interaction of the phenylethanol core with specific molecular targets involved in cancer cell proliferation, survival, or metastasis. Potential targets could include protein kinases, transcription factors, or enzymes involved in tumor metabolism. For example, some thioxanthone derivatives containing a trifluoromethyl group have been shown to inhibit topoisomerases, which are essential for DNA replication and cell division.[5]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Various studies have reported significant anti-inflammatory activity associated with the incorporation of the trifluoromethyl group into different molecular scaffolds.[5] For instance, certain trifluoromethyl-pyrazole derivatives are known to be selective inhibitors of the COX-2 enzyme, a key player in inflammatory processes.[6] The phenylethanol moiety itself has been associated with anti-inflammatory properties. Therefore, the combination of these two structural features could lead to potent anti-inflammatory agents.

Hypothesized Mechanism of Action: Trifluoromethoxy-substituted phenylethanols could potentially modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and chemokines.[7] The mechanism could involve the inhibition of key signaling pathways like NF-κB, which plays a central role in the inflammatory response. The trifluoromethoxy group might enhance the binding affinity of the phenylethanol scaffold to specific enzymes or receptors within these pathways.

Antimicrobial Properties

The search for novel antimicrobial agents is a global health priority due to the rise of antibiotic resistance. Pyrrole derivatives containing a trifluoromethyl group have shown significant antimicrobial activity against a wide range of pathogens.[8] The trifluoromethyl group often correlates with enhanced potency and improved pharmacokinetic properties in antimicrobial agents.[8] Given that some phenylethanol derivatives also exhibit antimicrobial effects, trifluoromethoxy-substituted phenylethanols represent a promising class of compounds for investigation as new antimicrobial agents.

Hypothesized Mechanism of Action: The increased lipophilicity conferred by the -OCF₃ group could enhance the ability of the phenylethanol derivatives to penetrate the microbial cell wall and membrane.[9] Once inside the cell, the compound could interfere with essential cellular processes, such as DNA replication, protein synthesis, or cell wall biosynthesis. The specific mechanism would depend on the overall structure of the molecule and its interaction with microbial targets.

Synthetic Strategies for Trifluoromethoxy-Substituted Phenylethanols

The synthesis of molecules containing the trifluoromethoxy group can be challenging.[2] However, several methods have been developed for the introduction of this functional group. A general synthetic workflow for trifluoromethoxy-substituted phenylethanols could involve the following key steps:

Figure 1: A generalized synthetic workflow for the preparation of trifluoromethoxy-substituted phenylethanols.

Caption: This diagram illustrates two potential synthetic routes (A and B) starting from a trifluoromethoxy-substituted aromatic ketone or aldehyde.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a systematic evaluation using a panel of in vitro and in vivo assays is essential. The following protocols provide a framework for such investigations.

In Vitro Anticancer Activity Assessment

4.1.1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the trifluoromethoxy-substituted phenylethanol derivatives for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values.

-

4.1.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay determines if the observed cytotoxicity is due to the induction of apoptosis.

-

Procedure:

-

Treat cancer cells with the test compounds at their IC₅₀ concentrations for a specified time.

-

Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

In Vitro Anti-inflammatory Activity Assessment

4.2.1. Measurement of Pro-inflammatory Cytokines (ELISA)

This assay quantifies the inhibition of pro-inflammatory cytokine production.

-

Cell Model: Lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

-

Procedure:

-

Pre-treat the cells with the test compounds for 1-2 hours.

-

Stimulate the cells with LPS to induce an inflammatory response.

-

Collect the cell culture supernatants after 24 hours.

-

Measure the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

-

4.2.2. NF-κB Activation Assay

This assay assesses the effect of the compounds on the NF-κB signaling pathway.

-

Procedure:

-

Use a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter.

-

Treat the cells with the test compounds followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Measure the reporter gene activity to determine the level of NF-κB activation.

-

In Vitro Antimicrobial Activity Assessment

4.3.1. Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Procedure (Broth Microdilution Method):

-

Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well plates.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plates under appropriate conditions.

-

Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

-

In Vivo Evaluation: A Conceptual Framework

Promising candidates identified from in vitro screening should be further evaluated in appropriate animal models to assess their efficacy and safety.

Figure 2: A conceptual workflow for the in vivo evaluation of lead trifluoromethoxy-substituted phenylethanols.

Caption: This diagram outlines the key stages of in vivo testing, from pharmacokinetic and toxicity studies to efficacy evaluation in relevant disease models.

Structure-Activity Relationship (SAR) Studies: A Forward Look

Systematic structural modifications of the trifluoromethoxy-substituted phenylethanol scaffold will be crucial to establish clear structure-activity relationships. Key areas for investigation include:

-

Position of the -OCF₃ group: Evaluating the effect of ortho, meta, and para substitution on biological activity.

-

Modifications of the ethanol side chain: Introducing different substituents on the aliphatic chain to explore their impact on potency and selectivity.

-

Introduction of additional substituents on the phenyl ring: Investigating the influence of other functional groups on the overall activity profile.

Conclusion and Future Directions

Trifluoromethoxy-substituted phenylethanols represent a promising, yet underexplored, class of compounds with the potential for a wide range of biological activities. The unique physicochemical properties of the trifluoromethoxy group, combined with the versatile phenylethanol scaffold, provide a strong rationale for their investigation as novel therapeutic agents. The experimental protocols and conceptual frameworks outlined in this technical guide offer a roadmap for researchers to systematically explore the anticancer, anti-inflammatory, and antimicrobial potential of these compounds. Future research in this area, focusing on targeted synthesis, comprehensive biological evaluation, and detailed structure-activity relationship studies, is warranted to unlock the full therapeutic potential of this intriguing chemical class.

References

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. (URL: [Link])

-

Synthesis, antiprotozoal and anticancer activity of substituted 2-trifluoromethyl- and 2-pentafluoroethylbenzimidazoles. PubMed. (URL: [Link])

-

Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. ResearchGate. (URL: [Link])

-

(PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. (URL: [Link])

-

Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur. PubMed. (URL: [Link])

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC - PubMed Central. (URL: [Link])

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. (URL: [Link])

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. (URL: [Link])

-

Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. NIH. (URL: [Link])

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC - NIH. (URL: [Link])

-

Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. PubMed. (URL: [Link])

-

Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. PMC. (URL: [Link])

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. (URL: [Link])

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Leveraging 2-(3-(trifluoromethoxy)phenyl)ethanol in Modern Organic Synthesis

Introduction: The Strategic Advantage of the Trifluoromethoxy Moiety

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its unique combination of properties that can profoundly enhance the pharmacokinetic and pharmacodynamic profile of bioactive molecules. Unlike its trifluoromethyl (-CF3) counterpart, the trifluoromethoxy group possesses a bent conformation and acts as a lipophilic hydrogen bond acceptor, influencing molecular conformation and improving membrane permeability. Its strong electron-withdrawing nature and high metabolic stability can lead to increased bioavailability and a longer in-vivo half-life of drug candidates.[1]

This application note provides a comprehensive guide to the synthetic utility of 2-(3-(trifluoromethoxy)phenyl)ethanol , a versatile building block that serves as a gateway to a diverse array of complex organic molecules. We will explore its application in the synthesis of key intermediates and provide detailed, field-proven protocols for its most critical chemical transformations.

Core Applications: A Gateway to Complex Scaffolds

The 2-(3-(trifluoromethoxy)phenyl)ethyl motif is a valuable pharmacophore found in a range of biologically active compounds. While direct incorporation of 2-(3-(trifluoromethoxy)phenyl)ethanol into a named drug is not yet widely documented in publicly available literature, the structural motif is of significant interest. For instance, the core structure is related to components of molecules targeting critical biological pathways. One such example is a potent cholesteryl ester transfer protein (CETP) inhibitor, which features a complex quinolineethanol scaffold bearing a 3-(trifluoromethoxy)phenyl group.[1] This highlights the relevance of the 3-(trifluoromethoxy)phenyl ethanol framework in the design of sophisticated therapeutic agents.

The true value of 2-(3-(trifluoromethoxy)phenyl)ethanol lies in its versatility as a starting material. Its primary alcohol functionality allows for a wide range of chemical modifications, enabling its elaboration into more complex intermediates. The following sections provide detailed protocols for four fundamental transformations of this building block, empowering researchers to leverage its full synthetic potential.

Experimental Protocols and Methodologies

Oxidation to 2-(3-(trifluoromethoxy)phenyl)acetaldehyde

The selective oxidation of primary alcohols to aldehydes is a pivotal transformation in organic synthesis, providing access to a key functional group for carbon-carbon bond formation and other derivatizations. Pyridinium chlorochromate (PCC) is a reliable and widely used reagent for this purpose, offering mild reaction conditions and minimizing over-oxidation to the carboxylic acid.[2]

Causality of Experimental Choices:

-

Pyridinium Chlorochromate (PCC): PCC is chosen for its selectivity in oxidizing primary alcohols to aldehydes without significant formation of the corresponding carboxylic acid, which can occur with stronger oxidizing agents like chromic acid.[2]

-

Anhydrous Dichloromethane (DCM): The reaction is performed under anhydrous conditions to prevent the formation of the aldehyde hydrate, which is susceptible to over-oxidation. DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and the PCC reagent.

-

Celite®: A pad of Celite® is used during filtration to effectively remove the chromium byproducts, which often form a fine, dark precipitate that can be difficult to separate by simple filtration.

Step-by-Step Protocol:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridinium chlorochromate (PCC) (1.5 eq.) and anhydrous dichloromethane (DCM).

-

To this stirred suspension, add a solution of 2-(3-(trifluoromethoxy)phenyl)ethanol (1.0 eq.) in anhydrous DCM dropwise over 15-20 minutes.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

-

Wash the filter cake thoroughly with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude 2-(3-(trifluoromethoxy)phenyl)acetaldehyde.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation:

| Reagent/Parameter | Molar Ratio/Value | Justification |

| 2-(3-(trifluoromethoxy)phenyl)ethanol | 1.0 eq. | Starting material |

| Pyridinium Chlorochromate (PCC) | 1.5 eq. | Ensures complete oxidation |

| Solvent | Anhydrous DCM | Inert, good solubility |

| Temperature | Room Temperature | Mild and efficient reaction |

| Reaction Time | 2-4 hours | Typical for PCC oxidations |

Visualization of the Oxidation Workflow:

Caption: Workflow for the oxidation of 2-(3-(trifluoromethoxy)phenyl)ethanol to the corresponding aldehyde.

Esterification to 2-(3-(trifluoromethoxy)phenyl)ethyl acetate

Esterification is a fundamental reaction for protecting the hydroxyl group or for introducing a new functional handle. The reaction with an acid chloride in the presence of a base is a highly efficient method for the esterification of primary alcohols.

Causality of Experimental Choices:

-

Acetyl Chloride: As the acylating agent, it is highly reactive and readily forms the ester with the alcohol.

-

Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It also serves as a nucleophilic catalyst.

-

Anhydrous Dichloromethane (DCM): An inert solvent that dissolves the reactants and facilitates the reaction.

Step-by-Step Protocol:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 2-(3-(trifluoromethoxy)phenyl)ethanol (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Data Presentation:

| Reagent/Parameter | Molar Ratio/Value | Justification |

| 2-(3-(trifluoromethoxy)phenyl)ethanol | 1.0 eq. | Starting material |

| Acetyl Chloride | 1.1 eq. | Acylating agent |

| Pyridine | 1.2 eq. | Base and catalyst |

| Solvent | Anhydrous DCM | Inert solvent |

| Temperature | 0 °C to Room Temp. | Controls reactivity |

| Reaction Time | 1-2 hours | Rapid reaction |

Visualization of the Esterification Reaction Scheme:

Caption: Esterification of the primary alcohol with acetyl chloride.

Conversion to 2-(3-(trifluoromethoxy)phenyl)ethyl bromide

The transformation of an alcohol to an alkyl halide is a crucial step for subsequent nucleophilic substitution reactions, such as the formation of ethers, amines, and nitriles. Phosphorus tribromide (PBr3) is a classic and effective reagent for converting primary alcohols to alkyl bromides with inversion of stereochemistry (though not relevant for this achiral substrate).[3][4]

Causality of Experimental Choices:

-

Phosphorus Tribromide (PBr3): A highly effective reagent for converting primary and secondary alcohols to the corresponding bromides.[4] The reaction proceeds via an SN2 mechanism, which is efficient for primary alcohols.

-

Anhydrous Diethyl Ether or DCM: An inert solvent is used to control the reaction temperature and facilitate handling of the reactants.

-

0 °C to Room Temperature: The initial cooling helps to moderate the exothermic reaction between the alcohol and PBr3.

Step-by-Step Protocol:

-

To a solution of 2-(3-(trifluoromethoxy)phenyl)ethanol (1.0 eq.) in anhydrous diethyl ether or DCM in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr3) (0.4 eq.) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture over ice water to quench the excess PBr3.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 2-(3-(trifluoromethoxy)phenyl)ethyl bromide.

-

The product can be purified by vacuum distillation or column chromatography.

Data Presentation:

| Reagent/Parameter | Molar Ratio/Value | Justification |

| 2-(3-(trifluoromethoxy)phenyl)ethanol | 1.0 eq. | Starting material |

| Phosphorus Tribromide (PBr3) | 0.4 eq. | Stoichiometry for PBr3 |

| Solvent | Anhydrous Diethyl Ether | Inert solvent |

| Temperature | 0 °C to Room Temp. | Controls exothermicity |

| Reaction Time | 2-3 hours | Sufficient for completion |

Visualization of the Halogenation Workflow:

Caption: Workflow for the conversion of the alcohol to the corresponding alkyl bromide.

Williamson Ether Synthesis to form 1-methoxy-3-(2-methoxyethyl)benzene

The Williamson ether synthesis is a robust and versatile method for the preparation of symmetrical and unsymmetrical ethers.[5][6] In this protocol, the alkoxide of 2-(3-(trifluoromethoxy)phenyl)ethanol is generated in situ using a strong base and then reacted with an alkyl halide.

Causality of Experimental Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base that efficiently deprotonates the primary alcohol to form the corresponding alkoxide.

-

Anhydrous Tetrahydrofuran (THF): A common aprotic solvent for the Williamson ether synthesis that dissolves the reactants and is stable to the strong base.

-

Methyl Iodide: A reactive primary alkyl halide that readily undergoes SN2 displacement by the alkoxide.

Step-by-Step Protocol:

-

To a suspension of sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) in a dry round-bottom flask under an inert atmosphere, add a solution of 2-(3-(trifluoromethoxy)phenyl)ethanol (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Data Presentation:

| Reagent/Parameter | Molar Ratio/Value | Justification |

| 2-(3-(trifluoromethoxy)phenyl)ethanol | 1.0 eq. | Starting material |

| Sodium Hydride (NaH) | 1.2 eq. | Strong base for alkoxide formation |

| Methyl Iodide | 1.5 eq. | Alkylating agent |

| Solvent | Anhydrous THF | Aprotic solvent |

| Temperature | 0 °C to Room Temp. | Controlled reaction conditions |

| Reaction Time | 4-6 hours | Ensures complete reaction |

Visualization of the Williamson Ether Synthesis Reaction Scheme:

Caption: Two-step process of the Williamson ether synthesis.

Conclusion

2-(3-(trifluoromethoxy)phenyl)ethanol is a valuable and versatile building block for organic synthesis, particularly in the context of medicinal chemistry and drug development. The presence of the trifluoromethoxy group imparts desirable physicochemical properties, making it an attractive starting material for the synthesis of novel bioactive compounds. The protocols detailed in this application note provide a solid foundation for researchers to confidently employ this building block in their synthetic endeavors, paving the way for the discovery of next-generation therapeutics.

References

-

Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - PMC - NIH. (2023, July 20). Retrieved from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

-

Oxidation by PCC (pyridinium chlorochromate) - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Ester synthesis by esterification - Organic Chemistry Portal. Retrieved from [Link]

-

Kuo, G. H., Rano, T., Pelton, P., Demarest, K. T., Gibbs, A. C., Murray, W. V., ... & Connelly, M. A. (2009). Design, synthesis, and biological evaluation of (2R,alphaS)-3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)-phenyl]-alpha-(trifluoromethyl)-1(2H)-quinolineethanol as potent and orally active cholesteryl ester transfer protein inhibitor. Journal of medicinal chemistry, 52(6), 1768–1772. Retrieved from [Link]

-

Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde - PubMed. Retrieved from [Link]

-

Roskoski, R., Jr (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14777–14821. Retrieved from [Link]

-

Jones, A., Chen, J., Hwang, D. J., Miller, D. D., & Dalton, J. T. (2009). Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception. Endocrinology, 150(1), 385–395. Retrieved from [Link]

-

Alcohol to Bromide - Common Conditions. Retrieved from [Link]

-

Oxidation of Primary Alcohols to Aldehydes using PCC - Master Organic Chemistry. Retrieved from [Link]

-

Targeting GPCRs for Drug Discovery. Retrieved from [Link]

-

esterification - alcohols and carboxylic acids - Chemguide. Retrieved from [Link]

-

Enzymatic Oxidation of 2‐Phenylethylamine to Phenylacetic Acid and 2‐Phenylethanol with Special Reference to the Metabolism of its Intermediate Phenylacetaldehyde - ResearchGate. (2008, January). Retrieved from [Link]

-

Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC - NIH. (2021, August 19). Retrieved from [Link]

-

Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI. (2019, November 1). Retrieved from [Link]

-

Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent - Organic Chemistry Portal. Retrieved from [Link]

-

Acid chlorides react with alcohols to form esters - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

- Method for preparing phenylacetic acid by oxidation of phenylethyl alcohol - Google Patents.

-

SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides - Chemistry Steps. Retrieved from [Link]

-

Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - MDPI. (2018, July 4). Retrieved from [Link]

-

Selective androgen receptor modulators in preclinical and clinical development - Semantic Scholar. (2008, November 26). Retrieved from [Link]

-

Williamson Ether Synthesis. Retrieved from [Link]

-

Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - ResearchGate. (2023, October 12). Retrieved from [Link]

- Small molecule inhibitors of gpcr gpr68 and related receptors - Google Patents.

-

Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - ResearchGate. (2018, August 6). Retrieved from [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate) - Organic Synthesis. Retrieved from [Link]

-

Phenylethyl Alcohol, Aldehyde, Acid and Related Acetals and Esters and Related Substances (JECFA Food Additives Series 50) - INCHEM. Retrieved from [Link]

-

Conversion of alcohols to alkyl bromides using PBr3 - Master Organic Chemistry. Retrieved from [Link]

-

Acid Chloride + Alcohol = Ester (Mechanism) - YouTube. (2022, January 28). Retrieved from [Link]

-

The Pharmacological Analysis of Human Histamine H1 Receptor (HRH1) Synthesized by a Wheat Germ Cell-Free Protein Synthesis System Combined With Asolectin Glycerosomes - PubMed. (2018, February 6). Retrieved from [Link]

-

Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. (2025, January 8). Retrieved from [Link]

-

Journal articles: 'Oxidation of Phenylacetic Acid' - Grafiati. (2025, June 5). Retrieved from [Link]

-

Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC - NIH. (2007, October 23). Retrieved from [Link]

-

Williamson Ether Synthesis reaction - BYJU'S. Retrieved from [Link]

-

Alkyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. Retrieved from [Link]

-

Alcohols to Acid Chlorides - Chemistry Steps. Retrieved from [Link]

-

Williamson ether synthesis - YouTube. (2019, October 15). Retrieved from [Link]

Sources

- 1. Design, synthesis, and biological evaluation of (2R,alphaS)-3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)-phenyl]-alpha-(trifluoromethyl)-1(2H)-quinolineethanol as potent and orally active cholesteryl ester transfer protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 4. One moment, please... [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. gold-chemistry.org [gold-chemistry.org]

Application Notes and Protocols: Derivatization of 2-(3-(Trifluoromethoxy)phenyl)ethanol for Biological Screening

Introduction: The Strategic Value of the 2-(3-(Trifluoromethoxy)phenyl)ethanol Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of medicinal chemistry.[1][2] The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic potential of a drug candidate.[3] It can improve metabolic stability, increase lipophilicity for better membrane permeability, and modulate the acidity of nearby functional groups, all of which are critical pharmacokinetic and pharmacodynamic parameters.[3][4] The 2-(3-(trifluoromethoxy)phenyl)ethanol scaffold serves as a valuable starting point for the generation of diverse small molecule libraries. Its primary alcohol functional group provides a readily accessible handle for a variety of chemical transformations, allowing for the systematic exploration of the chemical space around this privileged core. This document provides a detailed guide for the derivatization of 2-(3-(trifluoromethoxy)phenyl)ethanol and the subsequent workflow for biological screening.

The Significance of the Trifluoromethoxy Group

The trifluoromethoxy group is a powerful tool in drug design due to its distinct electronic and steric properties.[3] Unlike the more common trifluoromethyl group, the oxygen atom in the -OCF3 moiety acts as a weak hydrogen bond acceptor, which can influence interactions with biological targets.[3] Furthermore, the trifluoromethoxy group is a strong electron-withdrawing group, which can impact the reactivity and pKa of the parent molecule.[2][3] Its introduction into a molecule can also block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.[3][4][5] These properties make the trifluoromethoxy group a desirable feature in the design of novel therapeutics.[5]

Derivatization Strategies for Library Synthesis

The primary alcohol of 2-(3-(trifluoromethoxy)phenyl)ethanol is an ideal site for derivatization. Two straightforward and effective strategies for generating a diverse library of compounds are esterification and etherification. These reactions are generally high-yielding and can be performed with a wide range of commercially available reagents, allowing for the creation of a large and structurally diverse library.

Protocol 1: Esterification via Acyl Chlorides

This protocol describes the synthesis of esters from 2-(3-(trifluoromethoxy)phenyl)ethanol using a variety of acyl chlorides. Acyl chlorides are highly reactive and provide a rapid and efficient means of ester formation.

Rationale: The high reactivity of acyl chlorides drives the reaction to completion, often at room temperature. The use of a mild base like triethylamine (TEA) or pyridine is crucial to neutralize the HCl byproduct, preventing potential side reactions and decomposition of acid-sensitive functionalities.

Step-by-Step Protocol:

-

Reagent Preparation: In a clean, dry round-bottom flask, dissolve 2-(3-(trifluoromethoxy)phenyl)ethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.

Protocol 2: Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[6] This protocol details the synthesis of ethers from 2-(3-(trifluoromethoxy)phenyl)ethanol and various alkyl halides.

Rationale: This SN2 reaction requires the formation of a potent nucleophile, the alkoxide, by deprotonating the alcohol with a strong base like sodium hydride (NaH).[6] The choice of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is critical to solvate the cation and enhance the nucleophilicity of the alkoxide.[6]

Step-by-Step Protocol:

-

Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C.

-

Alcohol Addition: Add a solution of 2-(3-(trifluoromethoxy)phenyl)ethanol (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.

-

Alkyl Halide Addition: Add the desired alkyl halide (1.1 eq) to the reaction mixture. If the alkyl halide is a solid, dissolve it in a minimal amount of anhydrous THF before addition.

-

Reaction Monitoring and Work-up: Heat the reaction mixture to reflux and monitor by TLC. Upon completion, cool the reaction to room temperature and cautiously quench with water.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ether by flash column chromatography.

Biological Screening Workflow

High-throughput screening (HTS) is a crucial process in drug discovery for identifying active compounds from large chemical libraries.[7][8] The following workflow outlines the key steps for screening the newly synthesized library of 2-(3-(trifluoromethoxy)phenyl)ethanol derivatives.

Caption: A generalized workflow for the biological screening of a small molecule library.

Step-by-Step Biological Screening Protocol:

-

Assay Development and Miniaturization: Develop a robust and reproducible biological assay relevant to the therapeutic target of interest.[9] Optimize and miniaturize the assay for a 384- or 1536-well plate format to conserve reagents and increase throughput.[9]

-

Primary Screening: Screen the entire library at a single concentration (typically 10-20 µM) in the primary assay.[9] Include appropriate positive and negative controls on each plate to ensure data quality.

-

Data Analysis and Hit Identification: Analyze the primary screening data to identify "hits" – compounds that exhibit a statistically significant effect in the assay.[9] A common cutoff is a response greater than three standard deviations from the mean of the negative controls.[9]

-

Hit Confirmation and Dose-Response Analysis: Re-test the primary hits in the same assay to confirm their activity.[9] For confirmed hits, perform a dose-response analysis to determine their potency (e.g., IC50 or EC50 values).

-

Secondary and Orthogonal Assays: Test the confirmed hits in secondary and orthogonal assays to further validate their biological activity and rule out non-specific effects or assay artifacts.

-

Preliminary Structure-Activity Relationship (SAR) Analysis: Analyze the data from the dose-response and secondary assays to identify initial structure-activity relationships.[9] This analysis will guide the design of the next generation of more potent and selective compounds.

Analytical Validation of Synthesized Derivatives

Rigorous analytical characterization is essential to ensure the identity and purity of the synthesized compounds before they are submitted for biological screening.[10] Inaccurate structural information or the presence of impurities can lead to misleading biological data and wasted resources.[11]

Recommended Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized derivatives.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps to confirm the elemental composition of the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compounds.[11] A purity level of >95% is generally required for compounds entering HTS.

Table 1: Representative Analytical Data for a Hypothetical Derivative

| Compound | Structure | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | HRMS (ESI) m/z | HPLC Purity (%) |

| 2-(3-(Trifluoromethoxy)phenyl)ethyl acetate | O=C(OCC1=CC(OC(F)(F)F)=CC=C1)C | 7.35-7.25 (m, 2H), 7.15 (s, 1H), 7.10 (d, J=8.0 Hz, 1H), 4.30 (t, J=7.0 Hz, 2H), 2.95 (t, J=7.0 Hz, 2H), 2.05 (s, 3H) | [M+H]⁺: 263.0784 | >98 |

Conclusion

The derivatization of 2-(3-(trifluoromethoxy)phenyl)ethanol provides a versatile and efficient platform for the generation of novel small molecule libraries for biological screening. The protocols and workflows detailed in this application note offer a comprehensive guide for researchers in drug discovery and medicinal chemistry. By leveraging the unique properties of the trifluoromethoxy group and employing systematic derivatization and screening strategies, it is possible to identify promising lead compounds for the development of new therapeutics.

References

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

Screening of High-Yield 2-Phenylethanol Producing Strain from Wild-Type Saccharomyces cerevisiae and Optimization of Fermentation Parameters - NIH. (n.d.). Retrieved from [Link]

- Process for the synthesis of phenyl esters - Google Patents. (n.d.).

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Preparing Ethers - Chemistry LibreTexts. (n.d.). Retrieved from [Link]

-

Design and biological activity of trifluoromethyl containing drugs - Wechem. (n.d.). Retrieved from [Link]

- Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). Pharmaceuticals, 16(2), 281.

- Process for the extraction of 2-phenylethanol - Google Patents. (n.d.).

-

Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors - PubMed. (n.d.). Retrieved from [Link]

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development, 21(8), 1184-1194.

-

Preparation of Esters - Chemistry LibreTexts. (n.d.). Retrieved from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (n.d.). Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.). Retrieved from [Link]

-

High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry | ACS Combinatorial Science - ACS Publications. (n.d.). Retrieved from [Link]

-

Trifluoromethoxy-containing pharmaceutical drugs. (n.d.). Retrieved from [Link]

-

Synthesis and Reactions of Esters | Organic Chemistry - YouTube. (2021). Retrieved from [Link]

- High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy, 8(6), 154-157.

-

Analytical Techniques for Characterization of Biological Molecules – Proteins and Aptamers/Oligonucleotides - ResearchGate. (n.d.). Retrieved from [Link]

-

Efficient biosynthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol using a novel reductase AxSDR from Algoriella xinjiangensis - ResearchGate. (n.d.). Retrieved from [Link]

-

NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. (n.d.). Retrieved from [Link]

-

Synthesis of Ethers | Organic Chemistry - YouTube. (2021). Retrieved from [Link]

-

Reporting data from high-throughput screening of small-molecule libraries. (n.d.). Retrieved from [Link]

-

Selective synthesis of some carboxylic acids esters | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Small Molecule Drug Characterization and Purity Analysis - Agilent. (n.d.). Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (n.d.). Retrieved from [Link]

-

Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC - NIH. (n.d.). Retrieved from [Link]

-

Derivatization method for sensitive determination of fluorotelomer alcohols in sediment by liquid chromatography-electrospray tandem mass spectrometry. | Semantic Scholar. (n.d.). Retrieved from [Link]

Sources

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 10. agilent.com [agilent.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Application Notes and Protocols for Reactions Involving 2-(3-(Trifluoromethoxy)phenyl)ethanol

Introduction